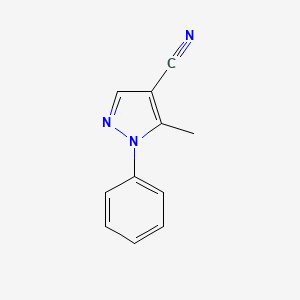
7-chloro-2-imino-4aH-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-imino-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-imino-4aH-quinazolin-4-one typically involves the reaction of 7-chloro-4-oxoquinazoline with appropriate reagents under controlled conditions. One common method involves the use of phenyl hydrazine derivatives, which are refluxed with 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one in methanol for several hours . The reaction conditions, such as temperature and duration, are crucial to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
7-chloro-2-imino-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile, such as an amine or thiol group.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives or reduction to yield different quinazolinone analogs.
Condensation Reactions: These reactions involve the formation of Schiff bases or hydrazones by reacting with aldehydes or hydrazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Condensation Reactions: Aldehydes or hydrazines are used in the presence of an acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and hydrazones, each with distinct chemical and biological properties .
科学研究应用
作用机制
The mechanism of action of 7-chloro-2-imino-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial properties.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
Uniqueness
7-chloro-2-imino-4aH-quinazolin-4-one stands out due to its unique imino group at the second position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinone derivatives and contributes to its potential therapeutic applications .
属性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
7-chloro-2-imino-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3,5H,(H2,10,12,13) |
InChI 键 |
HNSBCZQQIDIRQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=N)NC(=O)C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


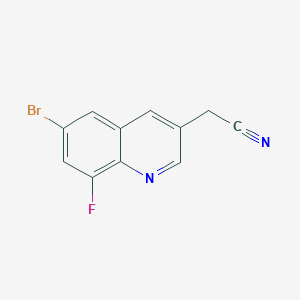
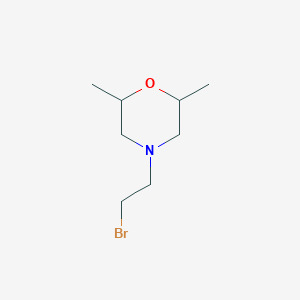
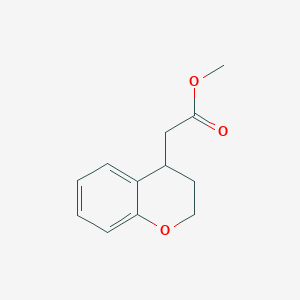

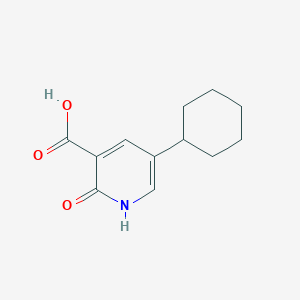
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
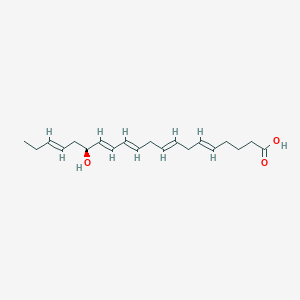
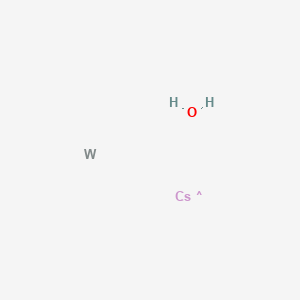
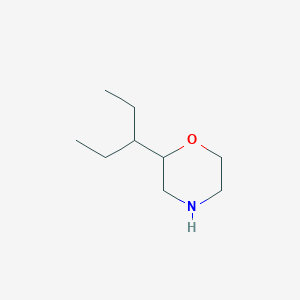
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)
